- Product class 1: pyrazolesScience of Synthesis (2002, 2002, , 15-225,
Cas no 98027-52-2 (1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one)

1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone
- 1-(4-iodopyrazol-1-yl)ethanone
- 1-ACETYL-4-IODO-1H-PYRAZOLE
- 1-(4-iodo-1-pyrazolyl)ethanone
- 1-Acetyl-4-jod-1H-pyrazol
- 1-Aetyl-4-iodo-1H-pyrazole
- 1H-Pyrazole,1-acetyl-4-iodo
- 4-iodo-1-acetylpyrazole
- N-acetyl 4-iodo-1H-pyrazole
- ZLD0350
- 1H-Pyrazole,1-acetyl-4-iodo- (9CI)
- Pyrazole, 1-acetyl-4-iodo- (6CI)
- 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one
- 1-(4-iodo-pyrazol-1-yl)-ethanone
- zlchem 889
- VQBDZJOQOOMNRZ-UHFFFAOYSA-N
- 1H-Pyrazole, 1-acetyl-4-iodo-
- 1-(4-iodanylpyrazol-1-yl)ethanone
- VP20024
- FCH1392481
- 1-(4-Iodo-1H-pyrazol-1-yl);eth
- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone (ACI)
- 1H-Pyrazole, 1-acetyl-4-iodo- (9CI)
- MFCD09744025
- 98027-52-2
- DTXSID90572049
- AS-30994
- SCHEMBL3907527
- SY097688
- CS-0067226
- SB73916
- AKOS022184269
- CS-0052875
-
- MDL: MFCD09744025
- インチ: 1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3
- InChIKey: VQBDZJOQOOMNRZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1C=C(I)C=N1
計算された属性
- せいみつぶんしりょう: 235.94500
- どういたいしつりょう: 235.94466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 34.9
じっけんとくせい
- 密度みつど: 2.074
- ふってん: 293.594 °C at 760 mmHg
- フラッシュポイント: 293.594 °C at 760 mmHg
- 屈折率: 1.687
- PSA: 34.89000
- LogP: 1.14780
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one セキュリティ情報
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137866-5g |
1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |
98027-52-2 | 97% | 5g |
¥609.00 | 2024-04-23 | |
Chemenu | CM303626-25g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 25g |
$338 | 2021-08-18 | |
abcr | AB451066-10 g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone; . |
98027-52-2 | 10g |
€184.60 | 2022-03-02 | ||
TRC | I737135-50mg |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
ChemScence | CS-0067226-5g |
1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |
98027-52-2 | 5g |
$72.0 | 2022-04-26 | ||
ChemScence | CS-0067226-100g |
1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |
98027-52-2 | 100g |
$855.0 | 2022-04-26 | ||
Chemenu | CM303626-5g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95%+ | 5g |
$59 | 2023-02-01 | |
ChemScence | CS-0067226-10g |
1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one |
98027-52-2 | 10g |
$120.0 | 2022-04-26 | ||
Chemenu | CM303626-5g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 5g |
$101 | 2021-08-18 | |
abcr | AB451066-25 g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone; . |
98027-52-2 | 25g |
€337.20 | 2022-03-02 |
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 合成方法
ごうせいかいろ 1
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Raw materials
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Preparation Products
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-oneに関する追加情報
Recent Advances in the Study of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2)
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of an iodo-substituted pyrazole ring, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds.
One of the most notable advancements in the study of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazole moiety of this compound provides a scaffold for designing potent and selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one exhibited strong inhibitory activity against JAK2 and FLT3 kinases, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively.
In addition to its applications in kinase inhibition, 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives displayed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the iodine atom was found to enhance the compound's binding affinity to bacterial targets, suggesting its potential as a lead structure for novel antibiotic development.
The synthetic versatility of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one has further been highlighted in the context of click chemistry. Researchers have utilized this compound as a precursor for the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These triazole derivatives have shown diverse biological activities, including anti-inflammatory and anticancer effects, as reported in a 2022 study in the European Journal of Medicinal Chemistry.
Despite these promising findings, challenges remain in the optimization of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one derivatives for clinical use. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Nevertheless, the compound's unique chemical properties and broad applicability make it a valuable tool in the ongoing quest for novel therapeutics.
In conclusion, 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2) represents a promising scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, antimicrobial activity, and click chemistry applications. Continued research into its derivatives and mechanisms of action will likely yield further insights and therapeutic candidates in the coming years.
98027-52-2 (1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one) 関連製品
- 1859534-41-0(4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)
- 2229533-29-1(2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)
- 1209155-95-2(6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)
- 2229499-42-5(1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)
- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)
- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)
- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)
- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)
